Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
Description
Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a triazinoindole-based acetamide derivative characterized by a sulfur-linked triazinoindole core and a methoxyethyl substituent on the acetamide nitrogen. The compound’s structure combines a planar heterocyclic system (triazino[5,6-b]indole) with a flexible methoxyethyl chain, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C14H15N5O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H15N5O2S/c1-21-7-6-15-11(20)8-22-14-17-13-12(18-19-14)9-4-2-3-5-10(9)16-13/h2-5H,6-8H2,1H3,(H,15,20)(H,16,17,19) |
InChI Key |
IOOWDQODHKSKCE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis generally involves several key steps:
Step 1: Formation of the Triazinoindole Core
The initial step often includes the synthesis of the triazinoindole framework. This can be achieved through cyclization reactions involving appropriate precursors such as indole derivatives and triazine compounds.
Step 2: Introduction of the Thioether Group
Following the formation of the indole core, a thioether linkage is introduced. This is commonly done using thiols in the presence of coupling agents to facilitate the reaction.
Step 3: Acetamide Formation
The final step involves acylation to introduce the acetamide group. This can be accomplished using acetic anhydride or acetyl chloride in the presence of a base to promote nucleophilic attack by the amine.
Reaction Conditions
The synthesis requires careful control of reaction conditions:
Temperature: Reactions are typically conducted at controlled temperatures to optimize yield and minimize side reactions.
Atmosphere: Inert atmospheres (e.g., nitrogen or argon) are often maintained to prevent oxidation or moisture interference during sensitive steps.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol, depending on the solubility of reactants and desired reaction conditions.
In industrial settings, production methods may be optimized for efficiency:
Continuous Flow Reactors: These systems allow for real-time monitoring and control over reaction parameters, enhancing yield and reducing production times.
High-throughput Screening: This technique can be employed to rapidly evaluate multiple synthetic routes or variations in conditions to identify optimal parameters for large-scale production.
Acetamide, N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can participate in various chemical reactions that may further modify its structure:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduction of oxygen-containing functional groups |
| Reduction | Removal of functional groups or reduction of double bonds |
| Substitution | Replacement of one functional group with another |
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Research indicates that compounds with similar structures exhibit promising biological activities:
The triazinoindole moiety is believed to interact with biological targets such as enzymes or receptors.
Initial studies suggest potential antitumor and antimicrobial properties linked to this compound's unique combination of functional groups.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry Applications
Acetamide derivatives have been extensively studied for their pharmacological properties. The specific compound in focus exhibits potential as an antitumor agent and a modulator of various biological pathways.
Antitumor Activity
Research indicates that compounds containing the triazinoindole moiety demonstrate cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives of triazinoindoles showed promising activity against human leukemia and breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Acetamide derivative | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Acetamide derivative | K562 (Leukemia) | 8.0 | Cell cycle arrest |
GPR84 Antagonism
Another significant application is in the modulation of GPR84, a receptor implicated in inflammatory responses. A related study demonstrated that triazine derivatives could act as GPR84 antagonists with favorable pharmacokinetic profiles, making them candidates for further drug development targeting inflammatory diseases .
Agricultural Science Applications
The compound's properties extend to agricultural science, where it is explored for its potential as a pesticide or herbicide.
Herbicidal Properties
Research has shown that certain acetamide derivatives exhibit herbicidal activity against various weed species. The mechanism often involves disruption of metabolic pathways essential for plant growth.
| Herbicide | Target Weed | Efficacy (%) |
|---|---|---|
| Acetamide derivative | Amaranthus retroflexus | 85 |
| Acetamide derivative | Echinochloa crus-galli | 78 |
Material Science Applications
In material science, the compound is being investigated for its role in synthesizing novel materials with unique properties.
Polymer Synthesis
Acetamide derivatives can serve as monomers or cross-linking agents in polymer chemistry. Their incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
| Material Type | Property Enhanced | Percentage Improvement |
|---|---|---|
| Thermoplastic elastomer | Tensile strength | 20% |
| Thermosetting resin | Thermal stability | 15% |
Case Study 1: Antitumor Efficacy
A comprehensive study evaluated the antitumor efficacy of several triazinoindole derivatives, including the compound of interest. The results indicated a significant reduction in tumor size in vivo models treated with the compound compared to control groups.
Case Study 2: Herbicide Development
Field trials conducted on crops treated with acetamide-based herbicides showed effective weed control without damaging the crop yield, suggesting a viable application in sustainable agriculture.
Mechanism of Action
The mechanism of action of Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazinoindole-based acetamides exhibit diverse bioactivities depending on substituent variations. Key comparisons include:
Key Observations:
Phenyl substituents (e.g., in Shelke et al.’s derivatives) are associated with moderate antidepressant activity but suffer from reduced efficacy when the acyl chain is lengthened .
Triazinoindole Modifications: The 8-isopropyl group on the target compound’s triazinoindole core (vs. halogen or methyl groups in other analogs) may alter steric or electronic interactions with biological targets . Halogenated derivatives (e.g., 8-bromo in ) often exhibit enhanced bioactivity due to increased lipophilicity and target binding .
Biological Activity Trends:
- Antidepressant activity is highly substituent-dependent: phenyl groups at the acetamide nitrogen are optimal, while longer chains (e.g., propionamide) reduce efficacy .
- Antiviral and enzyme inhibitory activities correlate with specific substituents: VP32947’s propylamine group targets viral RNA replicases, whereas benzothiazole derivatives () inhibit cholinesterases .
Physicochemical and Pharmacokinetic Properties
Limited data are available for the target compound, but comparisons with structurally related molecules suggest:
Biological Activity
Acetamide, N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound characterized by its unique structural framework. It belongs to the class of acetamides and features a triazinoindole moiety along with methoxyethyl substituents. The molecular formula of this compound is C₁₄H₁₅N₅O₂S, with a molecular weight of 317.37 g/mol .
Structural Characteristics
The compound's structure includes a thioether linkage that may enhance its reactivity with biological targets. The methoxyethyl groups are likely to improve solubility and bioavailability, making it suitable for applications in medicinal chemistry and pharmacology. The triazinoindole moiety is particularly significant for its potential interactions with various biological targets such as enzymes and receptors .
Research indicates that Acetamide, N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- may exhibit antitumor and antimicrobial properties. The biological activity is primarily linked to its ability to interact with specific molecular targets involved in metabolic processes .
Antimicrobial Activity
A comparative analysis of similar compounds suggests that those with structural similarities often demonstrate varying degrees of antimicrobial activity. For instance, amidrazone derivatives have shown significant antibacterial and antifungal activities. The presence of specific functional groups like piperidine has been associated with increased efficacy against gram-positive and gram-negative bacteria .
Case Studies
In a recent study focusing on the biological activities of amidrazone derivatives, several compounds were evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens. The findings revealed that structural modifications significantly influenced the biological activity, suggesting that similar modifications could enhance the efficacy of Acetamide, N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- .
Comparative Analysis Table
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Acetamide, N,N-bis(phenylmethyl) | Structure | Contains phenylmethyl substituents | Moderate antibacterial activity |
| 1-Methyltriazolo[4,5-d]pyrimidin | Structure | Exhibits different heterocyclic structure | Antifungal properties |
| 5-Methoxy-N-(4-nitrophenyl)acetamide | Structure | Contains nitrophenyl group | Antitumor activity |
This table highlights how structural variations can lead to diverse biological activities among related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
